molecular formula C10H7ClN2 B14707339 Naphthalene-2-diazonium chloride CAS No. 20893-80-5

Naphthalene-2-diazonium chloride

Cat. No.: B14707339
CAS No.: 20893-80-5
M. Wt: 190.63 g/mol
InChI Key: XCEHRSBXQSBBBM-UHFFFAOYSA-M
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Description

Naphthalene-2-diazonium chloride is an organic compound derived from naphthalene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a diazonium group (-N₂⁺Cl⁻) attached to the second position of the naphthalene ring. Diazonium compounds are known for their versatility in organic synthesis, particularly in the formation of azo dyes and other aromatic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: Naphthalene-2-diazonium chloride is typically synthesized through a diazotization reaction. The process involves the reaction of 2-naphthylamine with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures (0-5°C). The reaction can be represented as follows:

C10H7NH2+NaNO2+2HClC10H7N2Cl+NaCl+2H2O\text{C}_{10}\text{H}_{7}\text{NH}_2 + \text{NaNO}_2 + 2\text{HCl} \rightarrow \text{C}_{10}\text{H}_{7}\text{N}_2\text{Cl} + \text{NaCl} + 2\text{H}_2\text{O} C10​H7​NH2​+NaNO2​+2HCl→C10​H7​N2​Cl+NaCl+2H2​O

Industrial Production Methods: In an industrial setting, the diazotization process is scaled up using similar reagents and conditions. The reaction is carefully controlled to maintain the low temperature required to stabilize the diazonium ion and prevent its decomposition.

Chemical Reactions Analysis

Types of Reactions: Naphthalene-2-diazonium chloride undergoes several types of reactions, including:

    Substitution Reactions: The diazonium group can be replaced by various nucleophiles such as hydroxide, halides, and cyanide ions.

    Coupling Reactions: It can react with phenols and aromatic amines to form azo compounds, which are important in dye synthesis.

Common Reagents and Conditions:

    Substitution by Hydroxide: Warming the diazonium salt solution leads to the formation of 2-naphthol.

    Coupling with Phenols: The reaction with phenols in alkaline conditions produces azo dyes.

Major Products:

    2-Naphthol: Formed by substitution with hydroxide.

    Azo Dyes: Formed by coupling reactions with phenols and aromatic amines.

Scientific Research Applications

Naphthalene-2-diazonium chloride has diverse applications in scientific research:

    Chemistry: Used in the synthesis of azo dyes, which are important in textile and printing industries.

    Biology: Azo dyes derived from this compound are used as biological stains and indicators.

    Medicine: Some azo dyes have been investigated for their potential use in pharmaceuticals.

    Industry: Widely used in the production of dyes for textiles, inks, and plastics.

Mechanism of Action

The primary mechanism by which naphthalene-2-diazonium chloride exerts its effects is through electrophilic substitution and coupling reactions. The diazonium group is highly reactive and can form bonds with nucleophiles, leading to the formation of various aromatic compounds. In coupling reactions, the diazonium ion acts as an electrophile, reacting with electron-rich aromatic compounds to form azo bonds.

Comparison with Similar Compounds

    Benzenediazonium Chloride: Similar in structure but derived from benzene. It also undergoes substitution and coupling reactions.

    Toluene-2-diazonium Chloride: Derived from toluene, it exhibits similar reactivity but with different substituent effects due to the methyl group.

Uniqueness: Naphthalene-2-diazonium chloride is unique due to the presence of the naphthalene ring, which provides additional stability and reactivity compared to simpler diazonium compounds. This makes it particularly useful in the synthesis of complex aromatic compounds and dyes.

Properties

CAS No.

20893-80-5

Molecular Formula

C10H7ClN2

Molecular Weight

190.63 g/mol

IUPAC Name

naphthalene-2-diazonium;chloride

InChI

InChI=1S/C10H7N2.ClH/c11-12-10-6-5-8-3-1-2-4-9(8)7-10;/h1-7H;1H/q+1;/p-1

InChI Key

XCEHRSBXQSBBBM-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)[N+]#N.[Cl-]

Origin of Product

United States

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